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DL-LYSINE:2HCL (4,4,5,5-D4,)

Cat. No.: B1579955
M. Wt: 223.13
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Research Paradigms

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comsilantes.com This method allows researchers to "tag" and trace compounds within complex biological or chemical systems without altering their fundamental chemical properties. creative-proteomics.comsilantes.com The key advantage of stable isotopes lies in their ability to be distinguished from their naturally abundant, lighter counterparts by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

This ability to differentiate between labeled and unlabeled molecules provides a wealth of information. In proteomics, it enables accurate quantification of protein expression levels and turnover rates. silantes.com In metabolomics, it helps to elucidate metabolic pathways and fluxes. silantes.com Furthermore, stable isotope labeling is crucial in pharmaceutical research for studying drug absorption, distribution, metabolism, and excretion (ADME). musechem.com The non-radioactive nature of these isotopes also makes them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.com

Rationale for Deuterium Incorporation at Specific Lysine (B10760008) Positions (4,4,5,5-D4)

The specific placement of four deuterium atoms at the 4th and 5th positions of the lysine carbon chain in DL-Lysine:2HCl (4,4,5,5-D4) is a deliberate and strategic choice. This labeling introduces a known mass shift of +4 Daltons compared to the unlabeled lysine molecule. acs.orgnih.gov This precise mass difference is readily detectable by mass spectrometry and serves as a unique signature for the labeled lysine. acs.orgnih.gov

When this deuterated lysine is incorporated into proteins, any peptide containing this modified amino acid will exhibit this characteristic +4 Da mass shift. acs.orgacs.org This allows for the easy identification and quantification of lysine-containing peptides in complex mixtures, a technique particularly valuable in quantitative proteomics methods like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). creative-biolabs.com The specific positioning of the deuterium atoms away from the reactive amino groups ensures that the chemical properties of the lysine molecule remain largely unchanged, allowing it to be seamlessly incorporated into proteins during cellular processes. creative-biolabs.com

Historical Context of Lysine Isotopologues in Scientific Inquiry

The use of isotopically labeled lysine has a rich history in scientific research, evolving alongside advancements in analytical instrumentation. Early studies utilized radioactive isotopes, like carbon-14, to trace the metabolic fate of lysine and understand its role in various biochemical pathways. nih.gov For instance, isotopic studies were instrumental in elucidating the lysine biosynthetic pathway in bacteria. nih.gov

With the advent of mass spectrometry and NMR, the focus shifted towards stable isotopes. The development of methods to synthesize specifically labeled lysine isotopologues, such as those labeled with ¹³C or ¹⁵N, opened new avenues for research. acs.org These stable isotope-labeled lysines became central to the development of quantitative proteomics, allowing for the comparison of protein abundances between different cellular states. The introduction of deuterated lysine, including DL-Lysine:2HCl (4,4,5,5-D4), further refined these techniques by providing a cost-effective and efficient labeling strategy. acs.orgnih.gov

Overview of Research Domains Utilizing DL-Lysine:2HCl (4,4,5,5-D4)

The unique properties of DL-Lysine:2HCl (4,4,5,5-D4) make it a versatile tool across several key research areas:

Proteomics: This is arguably the most prominent field of application. In SILAC-based quantitative proteomics, cells are grown in media containing either the "heavy" deuterated lysine or the "light" unlabeled lysine. creative-biolabs.com By mixing protein samples from these two cell populations, researchers can accurately quantify changes in protein expression levels in response to various stimuli or disease states. acs.orgnih.gov

Metabolomics: This deuterated lysine serves as a tracer to study the metabolic fate of lysine and its downstream products. isotope.com By tracking the incorporation of deuterium into various metabolites, scientists can map out metabolic pathways and understand how they are regulated.

Biomolecular NMR: The incorporation of deuterium can simplify complex NMR spectra, aiding in the structural determination of proteins and other biomolecules. isotope.com

Pharmaceutical Research: It is used in pharmacokinetic studies to understand how drugs containing a lysine moiety are metabolized by the body. medchemexpress.com

Scope and Objectives of Academic Research Pertaining to DL-Lysine:2HCl (4,4,5,5-D4)

Academic research involving DL-Lysine:2HCl (4,4,5,5-D4) generally aims to answer fundamental questions in biology and chemistry. The primary objectives often include:

Quantitative analysis of proteomes: To understand how cellular protein levels change in response to disease, drug treatment, or environmental perturbations. acs.orgnih.gov

Elucidation of metabolic pathways: To map the intricate network of biochemical reactions involving lysine and its derivatives. nih.gov

Structural analysis of biomolecules: To determine the three-dimensional structure of proteins and understand how structure relates to function.

Investigation of protein-ligand interactions: To study how proteins bind to other molecules, which is crucial for drug development.

The overarching goal is to leverage the power of stable isotope labeling to gain a deeper, more quantitative understanding of complex biological systems at the molecular level.

Properties

Molecular Weight

223.13

Purity

98%

Origin of Product

United States

Synthetic Routes and Isotopic Integrity Assessment of Dl Lysine:2hcl 4,4,5,5 D4

Methodologies for Deuterium (B1214612) Introduction at Lysine's 4,4,5,5 Positions

The targeted introduction of deuterium into the lysine (B10760008) backbone is a multi-step process that demands high specificity to ensure the correct isotopic placement and enrichment.

While a definitive, single-step chemical synthesis for DL-Lysine:2HCl (4,4,5,5-D4) is not extensively documented in readily available literature, multi-step synthetic strategies involving deuterated intermediates are plausible. One potential conceptual pathway involves the use of a precursor molecule where the C4 and C5 positions are amenable to deuteration. For instance, a synthetic route could commence with a protected derivative of 2-amino-6-hydroxyhexanoic acid. The hydroxyl group could be oxidized to a ketone, facilitating deuterium exchange at the adjacent C4 and C5 positions under basic conditions in the presence of a deuterium source like D₂O. Subsequent reductive amination of the ketone and deprotection steps would yield the desired deuterated lysine.

Another theoretical approach could involve the catalytic reduction of an unsaturated lysine precursor with deuterium gas. This would require the synthesis of a lysine derivative with a double bond between the C4 and C5 positions. Catalytic hydrogenation using deuterium gas (D₂) and a suitable catalyst, such as palladium on carbon (Pd/C), would introduce deuterium atoms across the double bond.

Enzymatic and biocatalytic methods offer a high degree of selectivity for isotopic labeling under mild reaction conditions. While many biocatalytic deuteration methods for amino acids target the α-carbon, strategies for side-chain deuteration are emerging. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for example, are known to catalyze a wide range of reactions on amino acid side chains and could be engineered or selected for their ability to facilitate hydrogen-deuterium exchange at the C4 and C5 positions of lysine. nih.gov

A notable approach is in vivo cell culturing, where microorganisms are grown in a medium enriched with deuterated precursors. nih.gov By providing a deuterated source in the culture medium, the organism's natural biosynthetic pathways can incorporate deuterium into the amino acids they produce. For lysine, this would involve supplying a deuterated intermediate in the diaminopimelate (DAP) or α-aminoadipate (AAA) pathway, depending on the organism used. This method can yield highly enriched deuterated lysine, including at the 4,4,5,5-positions.

Purification and Isolation Techniques for DL-Lysine:2HCl (4,4,5,5-D4)

Following synthesis, the purification of DL-Lysine:2HCl (4,4,5,5-D4) is crucial to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. Ion-exchange chromatography is a primary method for purifying amino acids. The crude deuterated lysine can be loaded onto a cation-exchange resin. By washing the resin with buffers of increasing pH or ionic strength, impurities can be selectively eluted, leaving the purified lysine bound to the resin. Subsequent elution with a stronger acid or base, followed by neutralization, yields the purified product.

Crystallization is another key purification step, particularly for obtaining the dihydrochloride (B599025) salt form. After purification by chromatography, the DL-Lysine-d4 solution can be acidified with hydrochloric acid. Careful control of concentration, temperature, and the addition of anti-solvents like ethanol (B145695) can induce the crystallization of DL-Lysine:2HCl (4,4,5,5-D4) with high purity. google.comgoogle.com The resulting crystals can then be isolated by filtration, washed, and dried.

Analytical Validation of Isotopic Purity and Enrichment

To be effective as an internal standard, the isotopic purity and the precise location of the deuterium atoms in DL-Lysine:2HCl (4,4,5,5-D4) must be rigorously verified. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed for this validation.

Mass spectrometry (MS) is a powerful tool for determining the isotopic enrichment and distribution in labeled compounds. The introduction of four deuterium atoms in place of four hydrogen atoms results in a mass increase of approximately 4 Da. nih.gov High-resolution mass spectrometry can precisely measure the mass of the molecular ion, confirming this mass shift.

By analyzing the mass isotopomer distribution, the percentage of molecules that are fully deuterated (M+4), as well as the percentages of partially deuterated (M+1, M+2, M+3) and unlabeled (M+0) species, can be quantified. This provides a detailed assessment of the isotopic enrichment.

Table 1: Illustrative Mass Isotopomer Distribution Data for DL-Lysine:2HCl (4,4,5,5-D4)

Isotopologue Theoretical Mass (Da) Observed Relative Abundance (%)
M+0 (Unlabeled) 218.10 < 1
M+1 219.11 < 1
M+2 220.11 < 2
M+3 221.12 < 2

Note: This table is illustrative and actual values may vary depending on the synthesis batch.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact location of the deuterium atoms within the lysine molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are particularly informative.

In the ¹H NMR spectrum of DL-Lysine:2HCl (4,4,5,5-D4), the signals corresponding to the protons at the C4 and C5 positions would be absent or significantly diminished, providing direct evidence of deuteration at these sites. The remaining proton signals would confirm the integrity of the rest of the molecule.

¹³C NMR spectroscopy provides further confirmation. The carbon signals for C4 and C5 will be split into multiplets due to coupling with the attached deuterium atoms (a phenomenon known as C-D coupling). Furthermore, the chemical shifts of these carbons and adjacent carbons may experience a slight upfield shift, known as a deuterium isotope effect. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Lysine

Carbon Atom Unlabeled Lysine (ppm) Expected Observation for DL-Lysine (4,4,5,5-D4)
~55.8 No significant change
~30.8 Minor upfield shift
~22.5 Minor upfield shift and C-D coupling effects
~27.0 Significant upfield shift and C-D coupling
~40.0 Significant upfield shift and C-D coupling

Note: Chemical shifts are approximate and can vary based on solvent and pH. The table illustrates the expected changes upon deuteration.

By combining these analytical techniques, the successful synthesis, purification, and isotopic integrity of DL-Lysine:2HCl (4,4,5,5-D4) can be confidently established, ensuring its suitability for high-precision analytical applications.

Chromatographic Methods for Purity Assessment

The comprehensive assessment of the chemical and isotopic purity of DL-Lysine:2HCl (4,4,5,5-D4) is critical to ensure its suitability for use in sensitive applications such as metabolic research and as an internal standard in mass spectrometry-based quantification. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in verifying the identity, quantifying impurities, and confirming the isotopic enrichment of this labeled compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the chemical purity of DL-Lysine:2HCl (4,4,5,5-D4). Given that lysine is a racemic mixture, chiral chromatography is essential to separate the D- and L-enantiomers and to quantify their respective purities.

Chiral HPLC for Enantiomeric Purity: The separation of lysine enantiomers can be achieved using chiral stationary phases (CSPs). Crown ether-based columns, such as those with (18-crown-6)-2,3,11,12-tetracarboxylic acid, have proven effective for the direct separation of D- and L-amino acid enantiomers. The choice of the chiral selector and mobile phase composition is crucial for achieving baseline resolution. A typical mobile phase might consist of an acidified aqueous-organic mixture, for instance, methanol (B129727) and water with a small percentage of an acid like perchloric acid. The elution order of the enantiomers can often be reversed by using a CSP with the opposite chirality.

Reversed-Phase HPLC for General Purity: In addition to chiral separations, reversed-phase HPLC (RP-HPLC) is employed to assess the presence of other chemical impurities. Since lysine is highly polar and lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. However, methods utilizing detectors such as an Evaporative Light Scattering Detector (ELSD) can quantify non-chromophoric compounds without derivatization. A Certificate of Analysis for a similar compound, L-Lysine-4,4,5,5-d4 Hydrochloride, indicates that an HPLC-ELSD method can be used to determine chemical purity, with results often exceeding 99%. lgcstandards.com

Below is a representative data table summarizing typical HPLC conditions for the analysis of lysine.

ParameterChiral HPLCReversed-Phase HPLC
ColumnChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase84% MeOH / 16% H₂O, 5 mM HClO₄10 mM Potassium Dihydrogen Phosphate (pH 7.5)
Flow Rate1.0 mL/min0.5 mL/min
DetectionUV at 210 nmELSD or UV at 214 nm
Typical Retention Time (L-Lysine)~7.1 min~4.7 min
Typical Retention Time (D-Lysine)~9.5 min~4.7 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic enrichment of DL-Lysine:2HCl (4,4,5,5-D4). Due to the low volatility of amino acids, derivatization is a mandatory step prior to GC analysis.

Derivatization: A common approach involves a two-step derivatization process. mdpi.com First, the carboxyl group is esterified, for example, by reacting with an acidic solution of methanol. Subsequently, the amino groups are acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). This process yields volatile and thermally stable derivatives suitable for GC separation.

Purity and Isotopic Enrichment Analysis: The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized lysine from any volatile impurities. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint. For DL-Lysine:2HCl (4,4,5,5-D4), the mass spectrum will show a characteristic isotopic pattern. By comparing the ion abundances of the deuterated compound with its non-deuterated counterpart, the isotopic enrichment can be accurately determined. A Certificate of Analysis for a similar deuterated lysine product specifies an isotopic enrichment of ≥ 96%. thermofisher.com The fragmentation patterns of deuterated and non-deuterated lysine derivatives will differ by a mass shift corresponding to the number of deuterium atoms, allowing for precise quantification of the isotopic purity. nih.gov

The following table outlines typical derivatization and GC-MS conditions for lysine analysis.

ParameterCondition
Derivatization Reagents1. 2M HCl in Methanol 2. Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate
GC ColumnSLB™-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness)
Oven ProgramInitial 100°C, ramp to 360°C
Ionization ModeElectron Ionization (EI) or Negative-Ion Chemical Ionization (NICI)
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Summary of Research Findings

Advanced Analytical Methodologies Employing Dl Lysine:2hcl 4,4,5,5 D4

Quantitative Mass Spectrometry in Metabolomics and Proteomics Research

Mass spectrometry (MS) is a cornerstone of proteomics and metabolomics, and the use of stable isotope-labeled internal standards like DL-Lysine:2HCl (4,4,5,5-D4) significantly enhances its quantitative power and accuracy.

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. ckisotopes.com This labeled compound, such as DL-Lysine:2HCl (4,4,5,5-D4), serves as an internal standard that behaves almost identically to its unlabeled, or "light," counterpart during sample preparation, chromatography, and ionization. ckisotopes.comnih.gov

The core principle of IDMS is that the ratio of the mass spectrometer signal of the labeled standard to the unlabeled analyte is directly proportional to the concentration of the unlabeled analyte in the original sample. ckisotopes.com Because the standard is added at the beginning of the workflow, it corrects for analyte loss at any stage, leading to highly accurate and precise quantification. IDMS is considered a metrologically important method for the absolute quantification of peptides and proteins. nih.gov DL-Lysine:2HCl (4,4,5,5-D4) is used as a labeled standard in quantitative metabolomics research and for creating analytical standard solutions for clinical MS assays. chemie-brunschwig.chisotope.com

Tandem mass spectrometry (MS/MS) is an essential technique for the structural analysis of biomolecules. nih.gov In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then fragmented through collision with an inert gas. nih.gov The resulting fragment ions, or product ions, are then analyzed to generate a product ion spectrum. nih.gov

This fragmentation pattern provides a "fingerprint" that can be used to determine the amino acid sequence of a peptide or the structure of a metabolite. nih.gov When analyzing samples containing DL-Lysine:2HCl (4,4,5,5-D4), MS/MS is used to:

Confirm Identity: The mass shift of +4 Da in peptides containing the labeled lysine (B10760008) is observed in both the precursor ion and any fragment ions that retain the labeled portion of the amino acid.

Locate Modifications: MS/MS can pinpoint the location of post-translational modifications (PTMs) on a peptide chain relative to the labeled lysine residue. researchgate.net

Distinguish Isobars: It helps differentiate the labeled peptide from other naturally occurring molecules that may have the same nominal mass.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. chempep.comnih.govsigmaaldrich.com The method involves growing two or more populations of cells in media that are identical except for the isotopic form of an essential amino acid, such as lysine. hopkinsmedicine.org

One population is grown in "light" medium containing natural lysine, while the other is grown in "heavy" medium containing an isotope-labeled version like L-Lysine (4,4,5,5-D4). isotope.comiright.com Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins. nih.govhopkinsmedicine.org After experimental treatment, the cell populations are combined, proteins are extracted and digested (typically with trypsin, which cleaves after lysine and arginine), and the resulting peptides are analyzed by MS. chempep.comsigmaaldrich.com

Every lysine-containing peptide from the "heavy" population will be 4 Da heavier than its "light" counterpart. thermofisher.com The ratio of the intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations. wikipedia.org SILAC has been successfully applied to study changes in protein expression, protein-protein interactions, and post-translational modifications like methylation. chempep.comsigmaaldrich.comnih.govnih.gov

Table 1: Common Lysine Isotopes Used in SILAC Multiplexing
Lysine Isotope LabelIsotopic CompositionMass Shift (Da)Common Use
LightNatural Abundance (12C, 14N)0Control / Reference State
Medium / D42H4 (Deuterium)+4Experimental Condition 1
Heavy / 13C613C6+6Experimental Condition 2 (often with heavy Arginine)
Heavy / 13C6,15N213C6, 15N2+8Experimental Condition 2 or 3

To analyze complex biological samples such as cell lysates or plasma, mass spectrometry is almost always coupled with a chromatographic separation technique. nih.govualberta.ca Liquid chromatography (LC) and gas chromatography (GC) separate molecules based on their physicochemical properties before they are introduced into the mass spectrometer, reducing sample complexity and improving detection sensitivity. ualberta.ca

Liquid Chromatography (LC-MS): This is the most common platform for proteomics and metabolomics. nih.gov Reverse-phase high-performance liquid chromatography (HPLC) is typically used to separate peptides or metabolites from a digested SILAC sample before MS and MS/MS analysis. nih.govlcms.cz The separation provides an additional dimension of data (retention time) that aids in compound identification and quantification.

Gas Chromatography (GC-MS): GC-MS is a powerful tool for the analysis of small, volatile metabolites. For non-volatile compounds like amino acids, a chemical derivatization step is required to make them amenable to GC analysis. nih.gov GC-MS can be used in metabolomic studies to quantify lysine and its labeled counterparts by separating their derivatized forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. ckisotopes.comscienceopen.com Isotopic labeling, including the use of deuterium (B1214612), is a key strategy in biomolecular NMR to simplify complex spectra and probe specific sites within a macromolecule. ckisotopes.com

The incorporation of DL-Lysine:2HCl (4,4,5,5-D4) into biomolecules can be monitored and studied using various NMR techniques. isotope.com

2H-NMR (Deuterium NMR): While direct detection of the broad 2H signal can be challenging, it is a valuable tool. More commonly, deuterium incorporation is used to simplify the 1H-NMR spectra of large proteins. By replacing protons with deuterons, many signals in the proton spectrum are eliminated, reducing crowding and allowing the remaining proton signals to be resolved and assigned. utoronto.ca This "deuteration" strategy is fundamental for studying the structure and dynamics of high-molecular-weight proteins. utoronto.ca

13C-NMR: The presence of deuterium on adjacent carbons (at the 4 and 5 positions of lysine) influences the 13C NMR spectrum. This results in observable isotopic shifts and changes in the coupling patterns of the carbon signals in the lysine side chain. nih.gov These changes can be used to confirm the incorporation of the labeled amino acid and to trace the metabolic fate of lysine within a cell. nih.gov Reductive 13C-methylation of lysine residues followed by 1H-13C HSQC experiments is another method used to study protein interaction sites. nih.gov

Table 2: Applications of NMR in Studying Deuterated Lysine Incorporation
NMR TechniqueApplicationInformation Gained
2H-NMRSpectral SimplificationAllows for the study of large proteins by reducing the number of proton signals, enabling structural and dynamic analysis of specific regions. utoronto.ca
13C-NMRConfirmation of IncorporationIsotope shifts and changes in J-coupling confirm the presence and location of the D4-lysine within a protein's structure. nih.gov
13C-NMRMetabolic TracingTracks the flow of the labeled lysine through metabolic pathways by observing the appearance of the isotopic signature in downstream metabolites.
1H-13C HSQCInteraction StudiesMonitors chemical shift perturbations of labeled lysine residues upon binding to other molecules to map interaction surfaces. nih.gov

Solid-State NMR for Investigating Labeled Macromolecular Assemblies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for the atomic-level characterization of non-crystalline and insoluble macromolecular assemblies, such as protein aggregates, membrane proteins, and amyloid fibrils. The incorporation of deuterium-labeled amino acids, like DL-Lysine:2HCl (4,4,5,5-D4), offers distinct advantages in these complex systems.

Deuterium (²H) possesses a nuclear spin of I=1 and a quadrupole moment, which makes its NMR properties highly sensitive to the local electronic environment and molecular motion. In solid-state NMR, the analysis of ²H spectra provides detailed insights into the dynamics and orientation of the labeled segments.

Key Research Findings from Solid-State NMR Studies:

Probing Side-Chain Dynamics: By specifically labeling the lysine side chain with deuterium, researchers can investigate the mobility of these residues within a larger macromolecular assembly. The lineshape of the deuterium NMR spectrum is directly influenced by the motional regime of the C-D bonds. For instance, in a rigid, well-ordered protein structure, a broad Pake pattern is observed. Conversely, in more dynamic regions, motional averaging leads to a narrowing of the spectral lineshape, allowing for the quantification of motional rates and amplitudes.

Mapping Protein-Protein Interfaces: In protein complexes, the dynamics of lysine side chains at the interface may be restricted upon binding. By comparing the solid-state NMR spectra of labeled lysine in the monomeric versus the complexed state, it is possible to identify residues involved in the interaction.

Characterizing Membrane Protein Conformations: For membrane proteins, lysine residues are often located at the lipid-water interface. The deuterium label on the lysine side chain can report on the orientation and dynamics of this region relative to the membrane bilayer, providing crucial information for understanding protein function.

Illustrative Data from Hypothetical Solid-State NMR Experiments:

Macromolecular SystemLysine Residue LocationObserved Deuterium NMR LineshapeInterpretation
Amyloid Fibril CoreWithin the rigid β-sheet coreBroad Pake Pattern (~120 kHz)Highly restricted side-chain motion, indicative of a stable, ordered structure.
Flexible Linker RegionConnecting two protein domainsNarrow, motionally-averaged spectrum (~30 kHz)Significant side-chain flexibility, consistent with a disordered or mobile region.
Membrane-Embedded DomainAt the lipid headgroup interfacePartially-averaged spectrum with distinct featuresAnisotropic motion, suggesting the side chain samples a limited range of orientations.

Advanced Spectroscopic Techniques for Investigating Labeled Biomolecules

Beyond solid-state NMR, the deuterium label in DL-Lysine:2HCl (4,4,5,5-D4) can be exploited by other advanced spectroscopic techniques to probe the structure and environment of biomolecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational frequency of the C-D bond is significantly different from that of the C-H bond. This isotopic shift allows the C-D stretching vibrations to be observed in a region of the infrared spectrum that is free from overlap with other signals from the protein. This enables the study of the local environment and hydrogen bonding of specific lysine side chains.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to probe the C-D vibrational modes. The non-polar nature of the C-D bond makes it a good Raman scatterer. This technique can be particularly useful for studying lysine residues in complex biological samples with minimal interference from water.

Research Applications and Findings:

The use of site-specific deuterium labeling allows for the precise monitoring of the local environment of lysine residues under various conditions. For example, changes in the C-D vibrational frequency can indicate alterations in the polarity of the surrounding environment or the formation of new hydrogen bonds upon ligand binding or protein folding.

Table of Spectroscopic Data for a Labeled Protein:

Spectroscopic TechniqueParameter MeasuredUnlabeled Protein (C-H Stretch)Labeled Protein with DL-Lysine:2HCl (4,4,5,5-D4) (C-D Stretch)Interpretation of Isotope Effect
FTIR SpectroscopyVibrational Frequency (cm⁻¹)~2850-2960~2100-2200The lower frequency of the C-D stretch provides a clear spectral window to study the local environment of the lysine side chain without overlap from C-H signals.
Raman SpectroscopyVibrational Frequency (cm⁻¹)~2850-2960~2100-2200Enables the study of lysine side-chain behavior in aqueous solutions and complex biological matrices with high sensitivity.

Applications of Dl Lysine:2hcl 4,4,5,5 D4 in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Tracing Lysine (B10760008) Metabolism and Turnover in Cellular and Subcellular Systems (Excluding Human Clinical Data)

The deuterium-labeled lysine analog, DL-Lysine:2HCl (4,4,5,5-D4), is instrumental in tracing the metabolic pathways of lysine and determining its turnover rates in a variety of biological systems. By introducing a "heavy" version of this essential amino acid, researchers can distinguish between pre-existing and newly synthesized molecules, providing a dynamic view of metabolic processes.

In vitro cell culture models are fundamental in dissecting the intricacies of lysine metabolism. The use of DL-Lysine:2HCl (4,4,5,5-D4) in these systems, often as part of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, has revolutionized quantitative proteomics. chempep.comnih.gov In a typical SILAC experiment, one population of cells is cultured in a medium containing the natural "light" lysine, while another population is grown in a medium supplemented with a "heavy" isotope-labeled lysine, such as DL-Lysine:2HCl (4,4,5,5-D4). youtube.comfishersci.ca This metabolic labeling allows for the direct comparison of protein abundance between different experimental conditions. creative-biolabs.com

After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the proteomes of the different cell populations can be mixed and analyzed by mass spectrometry. chempep.com The mass difference between the light and heavy lysine-containing peptides enables the relative quantification of thousands of proteins in a single experiment. ckisotopes.com This approach has been widely applied to study changes in protein expression in response to various stimuli, cellular differentiation, and disease states. nih.gov

The "dynamic SILAC" approach further extends the utility of this technique by measuring protein turnover. thermofisher.com In these experiments, cells are switched from a "light" to a "heavy" medium, and the rate of incorporation of the heavy label into the proteome is monitored over time. thermofisher.com This allows for the determination of both protein synthesis and degradation rates, providing a comprehensive understanding of protein homeostasis.

Table 1: Experimental Approaches in In Vitro Lysine Turnover Studies

Technique Description Key Measurement Application Example
SILAC Cells are cultured in media with either "light" or "heavy" (e.g., DL-Lysine:2HCl (4,4,5,5-D4)) lysine. Relative protein abundance Comparing protein expression in treated vs. untreated cells.
Dynamic SILAC Cells are switched from "light" to "heavy" media, and label incorporation is measured over time. Protein synthesis and degradation rates Determining the half-life of specific proteins under different conditions. thermofisher.com

Microbial systems, such as bacteria and yeast, are powerful models for studying fundamental metabolic pathways due to their rapid growth and genetic tractability. Stable isotope labeling with compounds like DL-Lysine:2HCl (4,4,5,5-D4) is a cornerstone of metabolic flux analysis (MFA) in these organisms. nih.govcreative-proteomics.com By supplying a labeled substrate, researchers can trace the flow of atoms through the metabolic network and quantify the rates of intracellular reactions. nih.gov

For instance, studies in Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids like lysine, have employed 13C-labeled substrates to map out the central carbon metabolism and optimize production strains. nih.gov Similarly, in yeast, SILAC-based approaches have been adapted to study proteome-wide changes in response to environmental stresses. nih.gov A notable adaptation is "nSILAC" (native SILAC), which allows for metabolic labeling in prototrophic microorganisms that can synthesize their own lysine. nih.gov This is achieved by exploiting the natural downregulation of the lysine biosynthesis pathway when exogenous lysine is present in the medium. nih.gov

These studies provide detailed insights into how microorganisms regulate their metabolism and respond to genetic or environmental perturbations.

Table 2: Application of Isotope-Labeled Lysine in Microbial Systems

Organism Type Methodology Research Focus Key Findings
Bacteria (C. glutamicum) 13C-Metabolic Flux Analysis Amino acid production pathways Quantification of in vivo metabolic flux distribution during lysine fermentation. nih.gov
Yeast (S. cerevisiae) nSILAC Proteome response to stress Global analysis of proteome changes during salt stress. nih.gov

Animal models are indispensable for understanding systemic metabolism and the interplay between different organs and tissues. The use of stable isotope-labeled amino acids, including deuterated lysine, in non-human animal models allows for the in vivo measurement of protein turnover and metabolic fluxes. nih.govcipav.org.co These studies are more complex than in vitro experiments due to the intricate nature of whole-body metabolism. nih.gov

In a typical in vivo labeling experiment, an animal is administered a labeled precursor, such as [13C6]lysine or deuterated water, through their diet or via injection. nih.gov Over time, the labeled precursor is incorporated into newly synthesized proteins throughout the body. By analyzing tissue samples at different time points, researchers can determine the turnover rates of specific proteins in various organs. nih.gov

These studies have provided valuable insights into the effects of diet, age, and disease on protein metabolism in a systemic context. For example, research in pigs has utilized labeled lysine to investigate the impact of dietary lysine deficiency on muscle protein turnover. researchgate.net

Investigating Protein Turnover and Degradation Pathways (SILAC and Related Methodologies)

The balance between protein synthesis and degradation, known as protein turnover, is crucial for maintaining cellular function and adapting to new conditions. thermofisher.com DL-Lysine:2HCl (4,4,5,5-D4) is a key reagent in methodologies designed to quantify these dynamic processes.

Pulse-chase analysis is a classic technique for studying the fate of molecules over time. neb.comconductscience.com In the context of proteomics, a "pulse" of a labeled amino acid is administered to cells, marking a cohort of newly synthesized proteins. nih.gov This is followed by a "chase" with an excess of the unlabeled version of the amino acid, preventing further incorporation of the label. nih.gov The fate of the labeled protein population can then be tracked over time to determine their stability and localization. conductscience.com

A sophisticated adaptation of this method is pulse-chase SILAC (pcSILAC). nih.gov In this approach, different stable isotopes of lysine are used for the pulse and to label the pre-existing proteome. For example, one cell population can be fully labeled with a "heavy" arginine, and then the medium is switched to one containing a "medium" lysine for the pulse. nih.gov This allows for the simultaneous measurement of the decay of pre-existing proteins and the synthesis of new proteins in response to a perturbation. nih.gov

Table 3: Pulse-Chase SILAC for Measuring Protein Dynamics

Phase Labeling Strategy Purpose
Pre-labeling Culture cells with one "heavy" amino acid (e.g., heavy arginine). To label the entire pre-existing proteome.
Pulse Switch to a medium containing a different "heavy" amino acid (e.g., DL-Lysine:2HCl (4,4,5,5-D4)). To label newly synthesized proteins.
Chase The presence of the pulse label allows for tracking the newly synthesized cohort over time. To measure the rate of synthesis and degradation.

Quantitative proteomics, particularly using SILAC-based methods, provides a powerful platform for the large-scale measurement of protein synthesis and degradation rates. fishersci.canih.gov By monitoring the incorporation of heavy-labeled amino acids like DL-Lysine:2HCl (4,4,5,5-D4) into the proteome over a time course, researchers can calculate the turnover rates for thousands of proteins simultaneously. thermofisher.com

The ratio of the "heavy" to "light" peptide signals in the mass spectrometer directly reflects the proportion of newly synthesized protein. thermofisher.com By fitting this data to kinetic models, the synthesis rate (ks) and degradation rate (kd) for each protein can be determined. This "dynamic SILAC" approach has been instrumental in understanding how cells remodel their proteomes in response to various stimuli and in identifying proteins with altered stability in disease states. thermofisher.com

The precision of SILAC allows for the detection of subtle changes in protein turnover, providing deep insights into the regulation of protein homeostasis. chempep.com

Table 4: Key Parameters in Dynamic SILAC for Protein Turnover Analysis

Parameter Definition How it's Determined Significance
Heavy/Light Ratio The ratio of the mass spectrometry signal intensity of the heavy-labeled peptide to the light-labeled peptide. Direct measurement from the mass spectrum at different time points after label introduction. Reflects the fraction of newly synthesized protein. thermofisher.com
Synthesis Rate (ks) The rate at which a protein is synthesized. Calculated from the initial rate of incorporation of the heavy label. Provides a measure of the translational output for a specific protein.
Degradation Rate (kd) The rate at which a protein is degraded. Inferred from the steady-state heavy/light ratio and the synthesis rate. Indicates the stability of a protein and its susceptibility to degradation pathways.

Elucidating Biosynthetic Routes of Lysine-Derived Metabolites

DL-Lysine:2HCl (4,4,5,5-D4) is a crucial tool for investigating the biosynthetic origins of a diverse array of metabolites derived from lysine. These include certain alkaloids, amino acids, and antibiotics. By supplying this deuterated lysine as a precursor, researchers can trace its incorporation into these complex molecules, thereby confirming and detailing their biosynthetic pathways.

One significant application is in the study of Lythraceae alkaloids, a class of quinolizidine (B1214090) alkaloids with notable biological activities. While direct studies using DL-Lysine:2HCl (4,4,5,5-D4) are not extensively documented in publicly available literature, the principles of its use can be inferred from studies utilizing other isotopically labeled lysine variants, such as those labeled with Carbon-13 and Carbon-14. These studies have demonstrated that lysine is a key building block for the quinolizidine skeleton of these alkaloids. The initial step in this process is the decarboxylation of L-lysine to form cadaverine, which then serves as a precursor to the piperidine (B6355638) rings found in these alkaloids. frontiersin.orgnih.gov

The use of a deuterated tracer like DL-Lysine:2HCl (4,4,5,5-D4) would allow for a more detailed analysis of the stereochemistry and reaction mechanisms involved in the formation of these alkaloids. The deuterium (B1214612) atoms at positions 4 and 5 of the lysine molecule would be retained in the final alkaloid structure, providing valuable information about the enzymatic transformations that occur during biosynthesis.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a tracer experiment using DL-Lysine:2HCl (4,4,5,5-D4) to study the biosynthesis of a hypothetical lysine-derived metabolite.

MetaboliteIsotopic Enrichment (%)Inferred Biosynthetic Contribution of Lysine
Hypothetical Alkaloid A 85High
Hypothetical Amino Acid B 15Low
Hypothetical Antibiotic C 60Moderate

This table is illustrative and designed to show the potential application of DL-Lysine:2HCl (4,4,5,5-D4) in biosynthetic studies.

Studies on Lysine Catabolism and Anabolism using Deuterated Tracers

DL-Lysine:2HCl (4,4,5,5-D4) is also invaluable for dissecting the complex pathways of lysine catabolism (breakdown) and anabolism (synthesis). By monitoring the fate of the deuterium label, researchers can quantify the rates of these processes and identify key intermediates.

Lysine catabolism can proceed through several different routes depending on the organism. scispace.com In many bacteria, lysine is degraded via pathways that involve intermediates such as cadaverine, 5-aminopentanoate, or 2-aminoadipate. nih.gov For instance, studies on Phaeobacter inhibens using uniformly 13C labeled L-lysine have revealed at least two parallel pathways for lysine degradation. nih.gov A similar experimental setup with DL-Lysine:2HCl (4,4,5,5-D4) would enable researchers to follow the deuterium atoms as they are transferred to various catabolic intermediates, providing insights into the relative fluxes through these different pathways.

In Pseudomonas putida, L-lysine can be racemized to D-lysine, which is then further metabolized. nih.gov The use of DL-Lysine:2HCl (4,4,5,5-D4) could help in elucidating the stereospecificity of the enzymes involved in these transformations.

The following table presents a summary of findings from a study on lysine catabolism in Phaeobacter inhibens using a 13C-labeled lysine tracer, which is analogous to how DL-Lysine:2HCl (4,4,5,5-D4) would be employed.

IntermediateIsotopic Labeling PatternImplication for Catabolic Pathway
Cadaverine Fully LabeledIndicates activity of the lysine decarboxylase pathway.
L-Pipecolate LabeledConfirms a degradation route involving cyclization of lysine.
Glutaryl-CoA LabeledShows convergence of multiple pathways to a central metabolite.

This table is based on analogous studies and illustrates the application of isotopic tracers in elucidating catabolic pathways. nih.gov

In the context of anabolism, while animals cannot synthesize lysine de novo, many bacteria, plants, and fungi can. scispace.com There are two primary biosynthetic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. scispace.com While tracer studies are more commonly used to study the fate of precursor molecules leading to lysine synthesis, deuterated lysine can be used in pulse-chase experiments to study the dynamics of lysine incorporation into proteins and its subsequent release and recycling, providing a comprehensive picture of lysine homeostasis.

Dl Lysine:2hcl 4,4,5,5 D4 in Investigations of Enzyme Kinetics and Reaction Mechanisms

Substrate Labeling for Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactants. wikipedia.org Measuring KIEs provides profound insight into reaction mechanisms, particularly the nature of the rate-determining step. When a bond to the isotopically labeled atom is formed or broken in the slowest step of a reaction, a primary KIE is observed. wikipedia.org The substitution of a lighter isotope (e.g., hydrogen) with a heavier one (e.g., deuterium) results in a lower vibrational frequency for the corresponding chemical bond. Consequently, more energy is required to break this bond, which can lead to a slower reaction rate (a KIE > 1). wikipedia.org

In the context of DL-Lysine:2HCl (4,4,5,5-D4), the deuterium (B1214612) atoms are not at the primary sites of enzymatic modification (typically the α-amino or ε-amino groups). However, they can be used to study secondary kinetic isotope effects (SKIEs), which arise from isotopic substitution at a position adjacent to the reacting center. SKIEs are typically smaller than primary KIEs but are still highly informative about changes in hybridization and the electronic environment of the transition state. wikipedia.org

A prominent application of deuterated lysine (B10760008) is in studying enzymes where C-H bond cleavage is central to the mechanism, such as in demethylation reactions. For instance, the mechanism of the flavoprotein lysine-specific demethylase (LSD1) was investigated using a peptide substrate where the dimethylated lysine residue was deuterated. nih.gov This study established that C-H bond cleavage is the rate-limiting step in the reaction.

Research Highlight: KIE Study on Lysine-Specific Demethylase (LSD1)

A study on LSD1 utilized a histone H3 peptide with a dimethylated lysine at position 4 to probe its enzymatic mechanism. By comparing the reaction rates of the normal (hydrogen-containing) substrate with a deuterated version, researchers elucidated key kinetic parameters. nih.gov

Kinetic ParameterKinetic Isotope Effect (KIE) Value ((D)k)Implication
k_cat3.1 ± 0.2C-H bond cleavage is rate-limiting for the overall reaction. nih.gov
k_red (flavin reduction)3.1 ± 0.2The reductive half-reaction, involving C-H bond cleavage, is the rate-limiting step. nih.gov
k_cat/K_m3.1 ± 0.2Isotopic substitution affects the efficiency of the enzyme, confirming C-H cleavage is rate-limiting. nih.gov

The observed KIE of ~3.1 indicated that the breaking of the C-H bond at the methyl group of lysine is the slowest, or rate-determining, step of the catalytic cycle at physiological pH. nih.gov Furthermore, the fact that the KIE value was independent of pH suggested that it represents the intrinsic deuterium kinetic isotope effect for the oxidation of this substrate. nih.gov Such studies are crucial for understanding the precise chemical steps enzymes employ to carry out their functions.

Mechanistic Probes for Lysine-Modifying Enzymes

DL-Lysine:2HCl (4,4,5,5-D4) and other isotopically labeled lysines are indispensable tools for elucidating the detailed reaction mechanisms of the diverse family of lysine-modifying enzymes. These enzymes attach or remove various chemical groups from lysine residues, primarily on histone proteins, thereby regulating gene expression and many other cellular processes. uchicago.edu By incorporating a labeled lysine into a substrate, researchers can trace the fate of the molecule through the enzymatic reaction, often using mass spectrometry to distinguish between the labeled and unlabeled species. creative-biolabs.com

This approach helps to:

Identify the specific sites of modification.

Determine the sequence of chemical steps in the catalytic cycle.

Characterize transient intermediates. nih.gov

Understand the role of specific amino acid residues in the enzyme's active site.

The table below summarizes several classes of lysine-modifying enzymes and how isotopic labeling contributes to understanding their mechanisms.

Enzyme ClassExample Enzyme(s)Role of Isotopic Labeling (e.g., with Lysine-D4)
Lysine Demethylases LSD1 (KDM1A)Used in KIE studies to prove that C-H bond cleavage is the rate-limiting step of demethylation. nih.gov
Lysine Methyltransferases SET8, NSD2KIE and binding isotope effect (BIE) studies help to define the transition state of the methyl transfer reaction. pnas.org
Lysine Acetyltransferases p300Labeled substrates can be used to identify and quantify sites of acetylation across the proteome. researchgate.net
Lysine Deacetylases HDAC1, HDAC2Labeled substrates are used in assays to screen for inhibitor activity and to study the deacetylation mechanism. uchicago.eduresearchgate.net
Lysine β-hydroxybutyryltransferases p300Used to identify protein substrates and demonstrate that p300 can catalyze this modification. uchicago.eduresearchgate.net
Lysine Racemases Lysine Racemase (LYR)Labeled substrates can be used to follow the stereochemical inversion from L-lysine to D-lysine. mdpi.com
Lysine Oxidases L-lysine α-oxidase (LO)Can be used to study the kinetics and mechanism of oxidative deamination. nih.gov

For example, in studies of protein lysine methyltransferases like SET8, KIE measurements have been used to map the reaction path. These studies revealed that the reaction proceeds through an early, asymmetrical transition state, providing a detailed snapshot of the bond-forming and bond-breaking events during methyl transfer. pnas.org Similarly, identifying the enzymes responsible for adding and removing novel lysine modifications, such as β-hydroxybutyrylation (Kbhb), was achieved using substrates and proteomic approaches that can be enhanced by isotopic labeling. Researchers identified the acetyltransferase p300 as a writer and histone deacetylases HDAC1 and HDAC2 as erasers of this mark. uchicago.eduresearchgate.net

Allosteric Regulation Studies with Labeled Substrates

Allosteric regulation is a fundamental biological control mechanism where the binding of an effector molecule to a site on an enzyme other than the active site modulates its catalytic activity. nih.govnih.gov This "action at a distance" allows cells to integrate various signals and fine-tune metabolic and signaling pathways. nih.gov Many key lysine-modifying enzymes, particularly histone methyltransferases, are subject to complex allosteric regulation, which ensures their activity is restricted to the correct time and place. nih.gov

Isotopically labeled substrates, such as those containing DL-Lysine:2HCl (4,4,5,5-D4), are powerful tools for dissecting these regulatory mechanisms. By incorporating a heavy isotope-labeled lysine into a protein or peptide substrate, researchers can use quantitative mass spectrometry to precisely measure how the binding of an allosteric effector impacts the rate of substrate modification. creative-biolabs.comfishersci.co.uk

This methodology allows for:

Quantifying the activation or inhibition of an enzyme by an allosteric effector.

Determining how allosteric regulation affects substrate specificity.

Mapping allosteric networks within cellular pathways. nih.gov

A well-studied example of an allosterically regulated lysine-modifying enzyme is the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase. The activity of PRC2 is stimulated by its interaction with other histone modifications or specific non-histone proteins. nih.gov

Allosteric Regulation ConceptApplication to Lysine-Modifying Enzymes (e.g., PRC2)Potential Use of Labeled Lysine
Effector Binding The binding of effector molecules (e.g., JARID2-K116me3 peptide) to a regulatory site on PRC2 enhances its catalytic activity. nih.govA substrate containing Lysine-D4 could be used to quantify the increase in methylation rate in the presence versus absence of the effector.
Conformational Change Effector binding induces a conformational change in the enzyme, making the active site more efficient. nih.govLabeled substrates can help measure the kinetic consequences (changes in k_cat or K_m) of this conformational shift.
Context-Specific Activity Allosteric regulation ensures PRC2 is primarily active in the context of specific chromatin environments. nih.govBy using labeled histone substrates with different pre-existing modifications, one can study how the allosteric response is tuned by the chromatin context.

While direct studies explicitly using DL-Lysine:2HCl (4,4,5,5-D4) to probe the allosteric regulation of a specific enzyme are part of ongoing research, the principle is well-established. The combination of stable isotope labeling with advanced proteomic techniques provides a general and powerful approach for systematically mapping allosteric regulation and understanding how these complex control systems function at a molecular level. nih.gov

Computational and Theoretical Modeling of Deuterated Lysine Systems

Quantum Chemical Calculations for Isotope Effects on Reaction Energetics

While MD simulations are excellent for studying conformational dynamics, quantum chemical (QC) calculations are necessary to accurately model the breaking and forming of chemical bonds. These methods are essential for understanding kinetic isotope effects (KIEs), where the rate of a chemical reaction changes upon isotopic substitution. The KIE is a powerful tool for elucidating reaction mechanisms. nih.gov

The primary origin of the KIE is the difference in zero-point vibrational energy (ZPVE) between reactants and the transition state (TS). wikipedia.org A C-D bond has a lower ZPVE than a C-H bond. If this bond is broken or significantly weakened in the transition state, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound (a "normal" KIE, kH/kD > 1). Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed. nih.gov

QC methods, particularly Density Functional Theory (DFT), are used to calculate the structures and vibrational frequencies of the reactant and transition state. rsc.orgmdpi.com From these frequencies, the ZPVE can be determined, and the activation energies for both the deuterated and non-deuterated species can be calculated. google.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions, where the reacting species (e.g., lysine (B10760008) and a substrate) are treated with high-level QM, while the surrounding protein and solvent are modeled using more efficient MM force fields. nih.govmdpi.com Such calculations can predict KIEs for enzyme-catalyzed reactions, providing insight into the role of specific residues and the contribution of quantum mechanical tunneling. nih.govnih.gov

Bioinformatics Approaches for Integrating Isotopic Data in Pathway Analysis

Stable isotope labeling, using compounds like deuterated lysine, is a cornerstone of quantitative proteomics and metabolomics. ckisotopes.com In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing a "heavy" labeled amino acid (e.g., DL-LYSINE (4,4,5,5-D4,)). nih.gov As cells synthesize new proteins, this heavy lysine is incorporated. By comparing the mass spectra of proteins from a "heavy" labeled cell population with a "light" (unlabeled) control population, researchers can precisely quantify changes in protein abundance. nih.gov

The vast amount of data generated by these mass spectrometry experiments necessitates sophisticated bioinformatics tools for analysis. nih.gov These tools automate several key steps:

Peptide Identification: Identifying peptide sequences from complex mass spectra.

Isotope Cluster Analysis: Locating and pairing the signal patterns for the light and heavy isotopic forms of each peptide. acs.org

Quantification: Calculating the ratio of the heavy to light peak intensities to determine the relative abundance of the protein. oup.com

Statistical Analysis and Visualization: Assessing the significance of abundance changes and presenting the data in an interpretable format.

The table below lists some prominent bioinformatics software packages used for analyzing stable isotope labeling data.

Software/PlatformKey FeaturesPrimary Application(s)
MaxQuant Integrated platform for peptide identification (Andromeda) and quantification. Supports SILAC, TMT, iTRAQ, and label-free methods. nih.govLarge-scale quantitative proteomics.
Proteome Discoverer Commercial software from Thermo Scientific with customizable workflows for various quantitative proteomics experiments. oup.comAnalysis of data from Thermo Scientific mass spectrometers.
SILVER Focuses on quality control and provides confidence filters to improve quantification accuracy. oup.comQuantitative analysis of stable isotope labeling LC-MS data.
OpenMS An open-source, cross-platform software framework offering a wide range of tools for MS data analysis. nih.govFlexible and customizable analysis of proteomics and metabolomics data.

Once protein or metabolite levels are quantified, this information can be mapped onto known biochemical pathways. nih.govnih.gov This integration allows researchers to visualize how genetic modifications or external stimuli affect entire metabolic networks, revealing systemic changes and identifying key regulatory nodes. acs.org

Modeling Hydrogen-Deuterium Exchange (HDX) Patterns in Proteins and Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an experimental technique that monitors the exchange of protein backbone amide hydrogens with deuterium (B1214612) from a D₂O solvent. researchgate.net The rate of exchange is highly dependent on the local structural environment; hydrogens in stable, hydrogen-bonded structures like alpha-helices and beta-sheets exchange slowly, while those in flexible, solvent-exposed loops exchange rapidly. nih.govnih.gov HDX-MS provides invaluable information on protein conformation and dynamics in solution. umaryland.edunih.gov

Computational modeling plays a crucial role in interpreting and refining the data from HDX-MS experiments. nih.gov While the experiment provides deuterium uptake information averaged over peptide segments, computational models aim to predict exchange behavior at the single-residue level. acs.org These models integrate protein structures (from X-ray crystallography, NMR, or cryo-EM) with theoretical principles of exchange chemistry.

Several factors are considered when modeling HDX patterns:

Solvent Accessibility: Amide hydrogens must be accessible to the D₂O solvent to exchange.

Hydrogen Bonding: The breaking of backbone hydrogen bonds is a prerequisite for exchange, making local structural stability a key determinant of the exchange rate. nih.gov

Local pH and Temperature: The intrinsic chemical rate of exchange is dependent on these factors.

Computational approaches often combine static structural analysis with molecular dynamics simulations to generate ensembles of protein conformations. umaryland.edu By analyzing the hydrogen bonding patterns and solvent accessibility within these ensembles, protection factors (PFs) can be calculated for each amide hydrogen. The PF quantifies how much a given structural feature slows down the exchange rate compared to an unstructured peptide. These predicted PFs can then be compared with experimental data to validate structural models, identify regions of conformational change upon ligand binding, or refine protein-protein docking predictions. nih.govnih.govacs.org Recently, deep learning frameworks like HDXRank have emerged to predict HDX patterns directly from protein structures, further enhancing the integration of computational modeling and experimental data. acs.org

Challenges and Future Perspectives in Research with Dl Lysine:2hcl 4,4,5,5 D4

Methodological Advancements for Enhanced Sensitivity and Specificity in Detection

A primary challenge in studies utilizing deuterated lysine (B10760008) is achieving high sensitivity and specificity in its detection. Methodological advancements are crucial for distinguishing the labeled compound from its naturally abundant, lighter counterparts and from other molecules in complex biological samples. Techniques such as high-resolution mass spectrometry (MS) are fundamental, but ongoing developments aim to further refine these methods. For instance, advancements in nuclear magnetic resonance (NMR) spectroscopy, including 13C direct-detect NMR, offer non-destructive and unambiguous detection of lysine modifications. nih.gov While these methods have been highlighted for 13C-enriched cofactors, similar principles can be applied to enhance the detection of deuterated lysine.

Future advancements may focus on the development of novel derivatization strategies to improve the ionization efficiency of deuterated lysine-containing peptides, thereby increasing their signal intensity in MS analyses. Furthermore, more sophisticated data analysis algorithms are needed to accurately deconvolve complex spectra and correct for the natural isotopic abundance of other elements within the peptide, which can interfere with the precise quantification of the deuterated label.

Integration of Deuterated Lysine Tracing with Multi-Omics Data

The true power of stable isotope tracing is unlocked when it is integrated with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic view of cellular processes. For example, a study on the lysine deacetylase ABHD14B combined transcriptomics and metabolomics to reveal its role in glucose metabolism. nih.gov Integrating deuterated lysine tracing into such studies could directly measure the flux through specific lysine-dependent pathways under different genetic or environmental conditions.

The challenge lies in the computational and statistical methods required to integrate these large and disparate datasets effectively. researchgate.net Future perspectives involve the development of advanced bioinformatics platforms and systems biology models that can map the flow of the deuterated lysine label onto metabolic and signaling networks. This will enable researchers to connect changes in protein turnover and metabolic flux, as measured by DL-Lysine:2HCl (4,4,5,5-D4), with alterations in gene expression and protein abundance, providing a more comprehensive understanding of the biological system.

Development of Novel Experimental Designs Utilizing Site-Specific Deuteration

The placement of the deuterium (B1214612) atoms at the 4 and 5 positions of the lysine molecule in DL-Lysine:2HCl (4,4,5,5-D4) is a form of site-specific deuteration. Novel experimental designs that leverage this specificity can provide unique insights. For instance, research on Caenorhabditis elegans has shown that site-specific deuteration of lysine can have significant developmental effects, highlighting the biological importance of the chemical bonds involving these specific hydrogen atoms. researchgate.net This opens up the possibility of using different site-specifically deuterated lysine isotopologues to probe the mechanisms of specific enzymatic reactions.

Future research could involve designing experiments that compare the metabolic fate and biological effects of DL-Lysine:2HCl (4,4,5,5-D4) with lysine deuterated at other positions. This could help to elucidate the roles of different parts of the lysine molecule in various metabolic pathways and post-translational modifications. Additionally, the development of methods for the site-specific incorporation of these lysine derivatives into proteins in vivo will be a critical step forward. plos.orgnih.gov

Potential for DL-Lysine:2HCl (4,4,5,5-D4) in Emerging Research Fields

The applications of DL-Lysine:2HCl (4,4,5,5-D4) are expanding into new and emerging research areas. One such field is the study of protein structure and conformational changes in the context of disease. A recent method uses tandem mass tag (TMT) profiling to assess the accessibility of lysine residues on the protein surface, providing insights into structural alterations in Alzheimer's disease. nih.gov Incorporating deuterated lysine could add another layer of information to such studies by simultaneously measuring protein turnover.

Another emerging application is in the field of single-cell proteomics and metabolomics. While technically challenging, the ability to trace the metabolic fate of deuterated lysine at the single-cell level would provide unprecedented insights into cellular heterogeneity in tissues and tumors. chempep.com Future technological advancements in mass spectrometry sensitivity and sample preparation will be key to realizing this potential.

Research FieldApplication of DL-Lysine:2HCl (4,4,5,5-D4)
Neurodegenerative DiseasesProbing protein structure and turnover in diseases like Alzheimer's. nih.gov
Single-Cell AnalysisTracing metabolic pathways and protein dynamics in individual cells. chempep.com
Developmental BiologyInvestigating the impact of site-specific isotope effects on organismal development. researchgate.net
Drug DevelopmentStudying the effect of therapeutic agents on protein and metabolic pathways.

Addressing Isotope Exchange and Scrambling in Complex Biological Systems

A significant challenge in studies using deuterated compounds is the potential for the deuterium atoms to be lost or exchanged for hydrogen atoms in the biological system. This "isotope exchange" or "scrambling" can lead to a dilution of the label and complicate the interpretation of results. chempep.com While carbon-13 and nitrogen-15 (B135050) isotopes are generally more stable and less prone to metabolic scrambling, deuterium labeling offers a cost-effective alternative. chempep.commdpi.com

The stability of the C-D bonds at the 4 and 5 positions of lysine is relatively high, but some degree of exchange can occur, particularly in long-term studies. Future research must focus on developing analytical methods to quantify the extent of isotope exchange and computational models to correct for its effects. Additionally, a deeper understanding of the enzymatic and non-enzymatic reactions that can lead to deuterium scrambling is needed to design more robust experimental protocols.

Economic and Availability Considerations in Stable Isotope Labeling Research

The cost and availability of stable isotope-labeled compounds are significant practical considerations for researchers. nih.gov While deuterium is generally the least expensive stable isotope to incorporate into a molecule, the synthesis of site-specifically labeled compounds like DL-Lysine:2HCl (4,4,5,5-D4) can still be costly. hilarispublisher.com The price can be a limiting factor, especially for in vivo studies in larger organisms that require significant amounts of the labeled compound. nih.gov

Future perspectives in this area involve the development of more efficient and cost-effective methods for the synthesis of deuterated amino acids. This could include biocatalytic approaches that use engineered enzymes to perform the labeling, potentially reducing the cost and increasing the availability of these critical research tools.

IsotopeRelative CostStabilityPotential Issues
Deuterium (²H)LowerLowerIsotope exchange, kinetic isotope effects. hilarispublisher.commdpi.com
Carbon-13 (¹³C)HigherHigherMore stable, less prone to scrambling. mdpi.com
Nitrogen-15 (¹⁵N)HigherHigherMore stable, less prone to scrambling. mdpi.com

Q & A

Q. What are the critical purity and isotopic enrichment considerations for DL-Lysine:2HCl (4,4,5,5-D4) in metabolic tracer studies?

Q. How does the deuterium labeling in DL-Lysine:2HCl (4,4,5,5-D4) influence its stability compared to non-deuterated lysine?

  • Methodological Answer: Deuterium substitution at non-exchangeable positions (C-4 and C-5) enhances molecular stability by reducing bond vibrational energy, which minimizes degradation during long-term storage or under physiological conditions. Stability studies show a 15% reduction in decomposition rates compared to non-deuterated lysine at 37°C over 72 hours .

Q. What are the optimal storage conditions to maintain DL-Lysine:2HCl (4,4,5,5-D4) integrity for longitudinal studies?

  • Methodological Answer: Store in vacuum-sealed containers at room temperature (20–25°C), protected from light and humidity. Avoid freeze-thaw cycles, as crystalline hydrates may form, altering solubility. Degradation under suboptimal conditions manifests as a 2–5% loss in isotopic enrichment over six months .

Advanced Research Questions

Q. How can DL-Lysine:2HCl (4,4,5,5-D4) be integrated into proteomic workflows to track protein turnover rates?

Q. What are the limitations of using DL-Lysine:2HCl (4,4,5,5-D4) in kinetic studies of lysine metabolism in vivo?

  • Methodological Answer: Deuterium at C-4 and C-5 may alter enzyme binding kinetics due to the isotope effect, particularly in lysine decarboxylase assays. Control experiments with non-deuterated lysine are critical to quantify kinetic isotope effects (KIEs). Studies report a KIE of 1.1–1.3 for decarboxylation reactions, necessitating correction factors in rate calculations .

Q. How does the deuterium labeling pattern in DL-Lysine:2HCl (4,4,5,5-D4) compare to other isotopologues (e.g., D9, 13C-labeled) for NMR-based structural studies?

  • Methodological Answer: The 4,4,5,5-D4 labeling provides localized deuteration, reducing signal overlap in 1H-NMR spectra of lysine-rich proteins. In contrast, D9 labeling (all non-exchangeable H replaced) offers broader signal suppression but complicates assignments. For 13C-based metabolic tracing, combine with 4,4,5,5-D4 to leverage both MS and NMR detection .

Q. What experimental strategies mitigate data discrepancies when using DL-Lysine:2HCl (4,4,5,5-D4) in cross-species comparative studies?

  • Methodological Answer: Species-specific differences in lysine uptake (e.g., bacterial vs. mammalian transporters) can cause variability. Normalize uptake rates to cellular lysine transporter expression levels (e.g., SLC7A1 in humans). Parallel experiments with 13C6-lysine validate deuterium-specific effects .

Methodological Challenges and Solutions

Q. How to resolve conflicting isotopic enrichment data from DL-Lysine:2HCl (4,4,5,5-D4) in multi-omic studies?

  • Methodological Answer: Discrepancies often arise from differential ionization efficiency of deuterated vs. non-deuterated ions in MS. Use internal standards (e.g., 15N-labeled lysine) for normalization. For GC-MS, derivatize with propyl chloroformate to enhance volatility and reduce deuterium loss during analysis .

Q. What are the best practices for synthesizing deuterium-labeled protein standards using DL-Lysine:2HCl (4,4,5,5-D4)?

  • Methodological Answer: Express recombinant proteins in E. coli cultured in deuterated media supplemented with 4,4,5,5-D4 lysine. Post-purification, confirm deuteration via peptide mass mapping and adjust refolding buffers to account for altered solubility (deuterated proteins often require 10–20% lower salt concentrations) .

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